molecular formula C10H16O3 B2490437 (3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid CAS No. 2138361-04-1

(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid

Cat. No.: B2490437
CAS No.: 2138361-04-1
M. Wt: 184.23 g/mol
InChI Key: UEYMODLYIDCPHC-UHFFFAOYSA-N
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Description

(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Oxidative Cyclization

The compound (3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid and its derivatives have been explored in various synthesis and oxidative cyclization studies. For instance, Imafuku and Inoue (1982) demonstrated the preparation of related tropolones through hydrolysis and oxidation processes, leading to the formation of several cyclohepta derivatives, emphasizing the versatility of these compounds in organic synthesis (Imafuku & Inoue, 1982).

Cycloaddition Reactions

The compound has been used in cycloaddition reactions, as described by Yasunami et al. (1992), where it reacted with dimethylfulvene, highlighting its reactivity and potential applications in creating complex organic structures (Yasunami et al., 1992).

Building Block for Amino Acids

Defant et al. (2011) utilized a derivative of this compound as a chiral building block in the synthesis of new δ-sugar amino acids. This demonstrates its potential utility in the synthesis of novel peptidomimetics and biologically active compounds (Defant et al., 2011).

Study of Substituent Effects in Synthesis

The synthesis of tetrahydrocyclohepta[cd]benzofurans, as researched by Horaguchi et al. (1990), involved the study of substituent effects, indicating the compound's role in understanding chemical reactivity and steric factors in organic synthesis (Horaguchi et al., 1990).

Antimicrobial Properties

Chang et al. (2020) discovered antimicrobial furancarboxylic acids from a Penicillium species, showing the compound's relevance in the search for new antimicrobial agents (Chang et al., 2020).

Heterocyclic Compound Synthesis

Fujimori et al. (1986) synthesized new heterocyclic compounds using derivatives of this compound, illustrating its application in the development of novel organic molecules (Fujimori et al., 1986).

Geometrical Isomerism Studies

Research by Ikeda et al. (1996) on the rotational barriers of certain derivatives helps in understanding geometrical isomerism and steric effects in organic chemistry (Ikeda et al., 1996).

Safety and Hazards

“(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid” is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,5-dimethylfuran", "ethyl acetoacetate", "sodium ethoxide", "1,3-cyclohexadiene", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with sodium ethoxide to form the sodium salt of ethyl acetoacetate.", "Step 2: The sodium salt of ethyl acetoacetate is reacted with 2,5-dimethylfuran to form the corresponding enolate.", "Step 3: The enolate is reacted with 1,3-cyclohexadiene to form the Diels-Alder adduct.", "Step 4: The Diels-Alder adduct is reduced with sodium borohydride to form the corresponding alcohol.", "Step 5: The alcohol is oxidized with acetic acid and sodium hydroxide to form the corresponding ketone.", "Step 6: The ketone is reduced with sodium borohydride to form the corresponding alcohol.", "Step 7: The alcohol is reacted with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 8: The hydrochloride salt is reacted with sodium hydroxide to form the free base.", "Step 9: The free base is reacted with hydrochloric acid to form the final product, (3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid, which is isolated as the hydrochloride salt." ] }

CAS No.

2138361-04-1

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid

InChI

InChI=1S/C10H16O3/c11-9(12)10-5-3-1-2-4-8(10)13-7-6-10/h8H,1-7H2,(H,11,12)

InChI Key

UEYMODLYIDCPHC-UHFFFAOYSA-N

SMILES

C1CCC2C(CC1)(CCO2)C(=O)O

Canonical SMILES

C1CCC2C(CC1)(CCO2)C(=O)O

solubility

not available

Origin of Product

United States

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